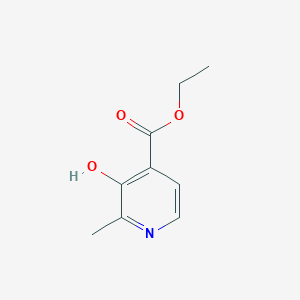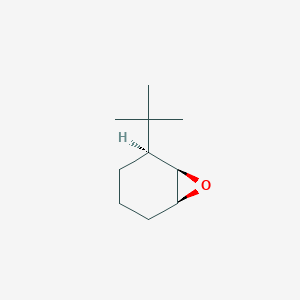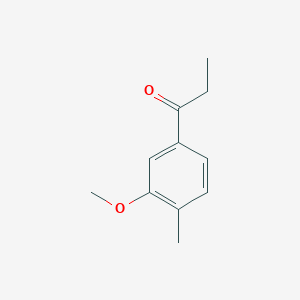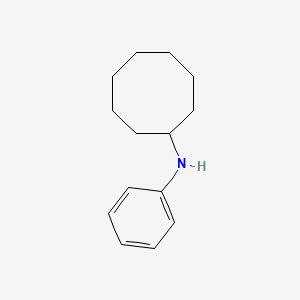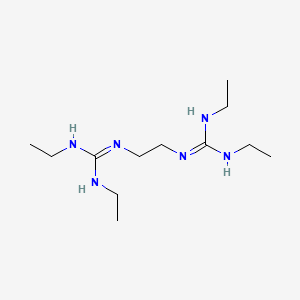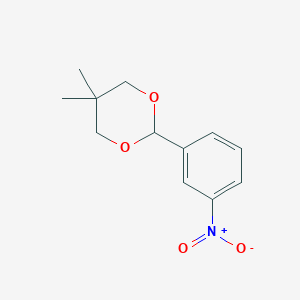
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane
説明
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a 3-nitrophenyl group and two methyl groups at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane can be achieved through a multi-step process. One common method involves the reaction of 3-nitrobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as silica-diphenic acid. The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,5-Dimethyl-2-(3-aminophenyl)-1,3-dioxane, while substitution reactions can introduce various functional groups in place of the nitro group.
科学的研究の応用
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
- 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane
- 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane
- 5,5-Dimethyl-2-(3-aminophenyl)-1,3-dioxane
Uniqueness
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the dioxane ring also imparts distinct structural and electronic properties compared to other similar compounds.
特性
IUPAC Name |
5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-4-3-5-10(6-9)13(14)15/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSETUSRKOSOTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286998 | |
| Record name | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23281-36-9 | |
| Record name | MLS002667195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


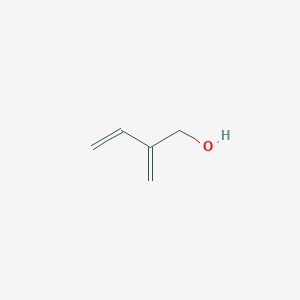
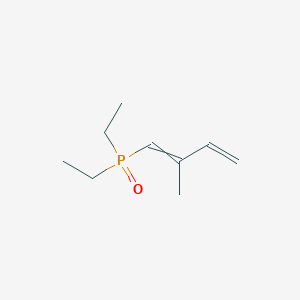

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)

